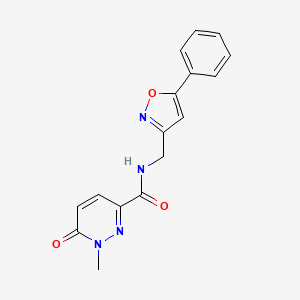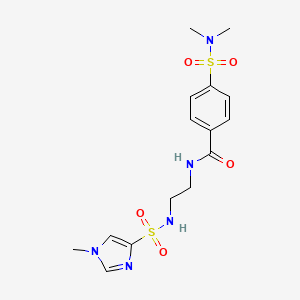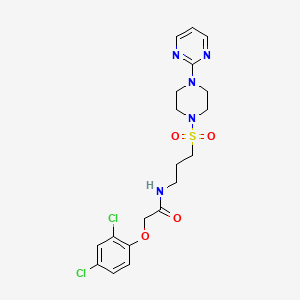![molecular formula C17H17N3O3S2 B2630826 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349622-63-5](/img/structure/B2630826.png)
4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .Chemical Reactions Analysis
The compound is part of a series of benzimidazole derivatives that have been evaluated as COX-1/COX-2 inhibitors . The exact chemical reactions involving this compound are not specified in the retrieved data.Aplicaciones Científicas De Investigación
Applications in Cardiac Electrophysiology
The compound has been explored for its potential in cardiac electrophysiological activity. Studies have shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, sharing a similar structure with the compound, exhibit potency comparable to known class III agents in in vitro cardiac models. This suggests that the compound may hold promise in the development of new treatments for arrhythmias (Morgan et al., 1990).
Role in Anti-inflammatory Activities
Research has indicated that derivatives of the compound may possess significant anti-inflammatory properties. Compounds derived from a similar base structure were found to exhibit anti-inflammatory activity across certain concentration ranges, further highlighting the compound's potential in medical applications (Lynch et al., 2006).
Use in Corrosion Inhibition
The compound's derivatives have been investigated for their use as corrosion inhibitors. Specifically, certain benzothiazole derivatives were synthesized to study their effectiveness in protecting steel against corrosion in acidic environments. The findings suggest a potential application of these compounds in industrial processes to enhance the longevity of metal components (Hu et al., 2016).
Contributions to Heterocyclic Chemistry
The compound's structure has facilitated the synthesis of various heterocycles, critical in pharmaceutical chemistry. Studies demonstrate the compound's utility as a building block for creating novel heterocycles, which could be integral in the development of new drugs and treatments (Darweesh et al., 2016).
Imaging and Diagnostic Applications
Compounds structurally related to the compound have been synthesized and used as ligands for imaging metabotropic glutamate receptors in the brain. This application is particularly relevant in the field of neurology and can aid in the diagnosis and study of various neurological conditions (Fujinaga et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit hiv-1 rt and cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) .
Mode of Action
It is suggested that similar compounds exhibit inhibitory action against their targets . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to affect the hiv-1 rt and cox pathways .
Result of Action
Similar compounds have been shown to inhibit their targets, leading to potential therapeutic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(25(3,22)23)10-15(14)24-17/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJRWPUJKMDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)








![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)